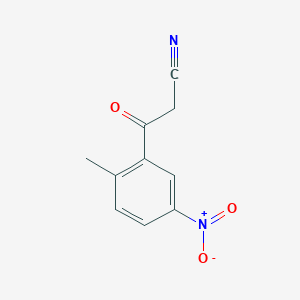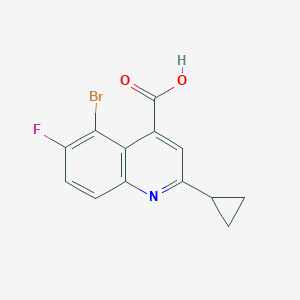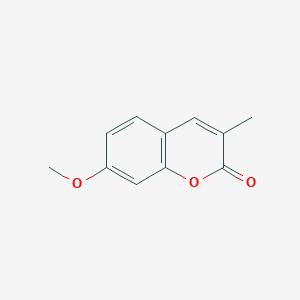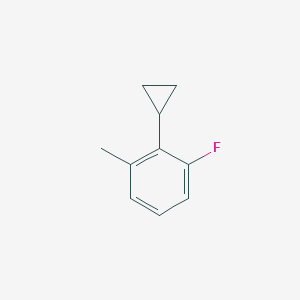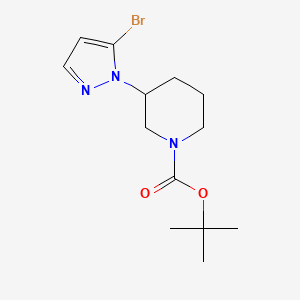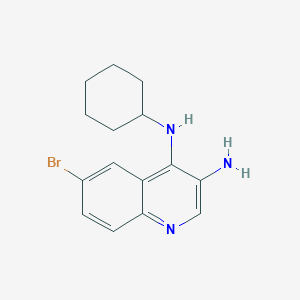
6-Bromo-N4-cyclohexylquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N4-cyclohexylquinoline-3,4-diamine is a chemical compound that belongs to the quinoline family
Métodos De Preparación
The synthesis of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of quinoline derivatives followed by amination with cyclohexylamine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Análisis De Reacciones Químicas
6-Bromo-N4-cyclohexylquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
6-Bromo-N4-cyclohexylquinoline-3,4-diamine can be compared with other quinoline derivatives such as:
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: This compound has different functional groups and exhibits distinct chemical and biological properties.
8-Bromoquinoline: Another brominated quinoline derivative with unique reactivity and applications.
4-Chloroquinoline: A chloro-substituted quinoline with different chemical behavior and uses.
Propiedades
Fórmula molecular |
C15H18BrN3 |
|---|---|
Peso molecular |
320.23 g/mol |
Nombre IUPAC |
6-bromo-4-N-cyclohexylquinoline-3,4-diamine |
InChI |
InChI=1S/C15H18BrN3/c16-10-6-7-14-12(8-10)15(13(17)9-18-14)19-11-4-2-1-3-5-11/h6-9,11H,1-5,17H2,(H,18,19) |
Clave InChI |
CZYMEERQPNUETF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



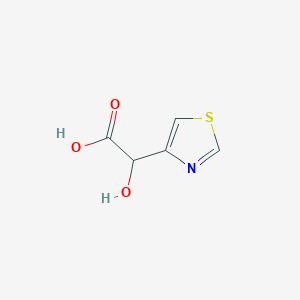

![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)

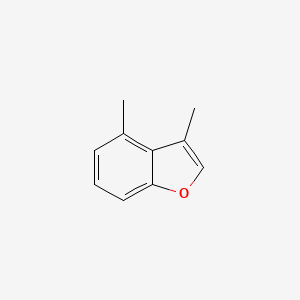
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
